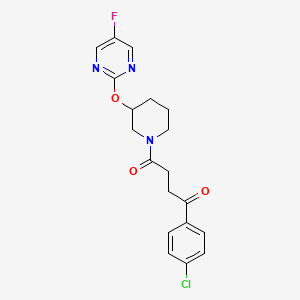

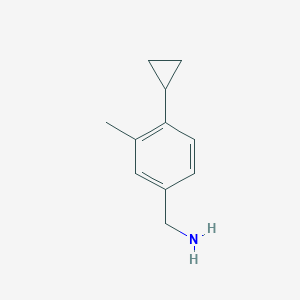

![molecular formula C25H27NO5 B2444637 N-(2-([1,1'-biphényl]-4-yl)-2-hydroxypropyl)-3,4,5-triméthoxybenzamide CAS No. 1396802-05-3](/img/structure/B2444637.png)

N-(2-([1,1'-biphényl]-4-yl)-2-hydroxypropyl)-3,4,5-triméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a biphenyl group, a hydroxypropyl group, and a trimethoxybenzamide group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl component would contribute to the aromaticity of the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For instance, biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Mécanisme D'action

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. One such pathway is the NF-κB signaling pathway, which is involved in the regulation of immune responses. N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activation of NF-κB, which can lead to a reduction in inflammation. Additionally, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of Parkinson's disease.

Biochemical and Physiological Effects:

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of immune responses. Another study found that N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to modulate various signaling pathways in the body, which can lead to a reduction in inflammation and protection of neurons from oxidative stress. Additionally, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of using N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide. One potential direction is the development of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Parkinson's disease. Another potential direction is the investigation of the effects of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide on other signaling pathways in the body, such as the MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide in human clinical trials.

Méthodes De Synthèse

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,1'-biphenyl-4-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with 2-bromo-1-hydroxypropane. The final product is obtained through a purification process that involves column chromatography.

Applications De Recherche Scientifique

- Importance: Les COFs trouvent des applications dans le stockage de gaz, la catalyse et les procédés de séparation. La porosité hiérarchique des COFs hétéropores améliore leurs performances dans ces domaines .

- Importance: Ces composants électroniques jouent un rôle crucial dans le stockage d'énergie, la distribution d'électricité et les systèmes électriques .

Cadres Organiques Covalents (COFs) à Porosité Hiérarchique

Condensateurs et Transformateurs

Catalyseurs de Polymérisation

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c1-25(28,20-12-10-18(11-13-20)17-8-6-5-7-9-17)16-26-24(27)19-14-21(29-2)23(31-4)22(15-19)30-3/h5-15,28H,16H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLJAUIERCVLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

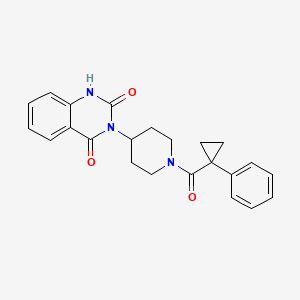

![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)

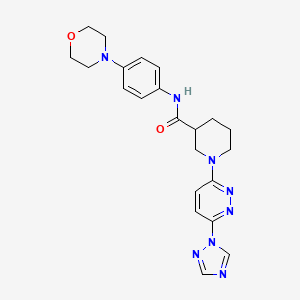

![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)

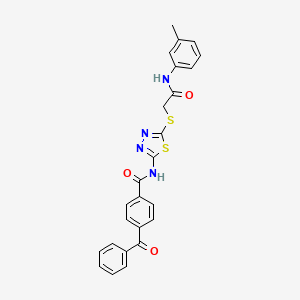

![[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2444561.png)

![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)

![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)